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Compound of Interest

Compound Name: Boc-beta-iodo-D-Ala-OBzl

Cat. No.: B164712

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the stereochemistry of N-(tert-
Butoxycarbonyl)-3-iodo-D-alanine benzyl ester (Boc-B-iodo-D-Ala-OBzl), a key building block in
the synthesis of peptides and peptidomimetics. Due to the limited availability of specific
experimental data for the D-isomer in publicly accessible literature, this guide draws upon data
from its L-enantiomer and closely related analogs to provide a comprehensive understanding of
its synthesis, characterization, and application.

Introduction

Boc-B-iodo-D-Ala-OBzl is a protected amino acid derivative featuring a tert-butoxycarbonyl
(Boc) group on the amine and a benzyl ester (OBzl) on the carboxyl terminus. The presence of
an iodine atom at the -position makes it a valuable precursor for the introduction of diverse
functionalities into peptides through various cross-coupling reactions. The D-configuration of
the a-carbon is of particular interest in drug development, as the incorporation of D-amino acids
can enhance peptide stability against enzymatic degradation.

Physicochemical and Stereochemical Properties

The stereochemical integrity of Boc-B3-iodo-D-Ala-OBzl is crucial for its application in peptide
synthesis. The key stereochemical identifier is its specific optical rotation.
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Property Value Reference
Molecular Formula C15H20INO4 N/A
Molecular Weight 405.23 g/mol N/A
Appearance White to off-white solid N/A
Melting Point 80-84 °C N/A
Optical Rotation [o]*%/D +18+1%, ¢ = 1% n N/A

ethanol

Note: The optical rotation for the corresponding L-enantiomer, Boc-f-iodo-L-Ala-OBzl, is
reported as [0]20/D -18.0°, ¢ = 1 in ethanol.

Synthesis and Stereochemical Control

The synthesis of Boc-[3-iodo-D-Ala-OBzl typically starts from Boc-D-serine-OBzl, which is not
readily available as a starting material. A more common route involves the synthesis from Boc-
D-serine, followed by benzylation and subsequent iodination. A detailed experimental protocol
for the analogous L-isomer methyl ester provides a reliable template for this synthesis.

General Synthetic Pathway

The synthesis involves two key transformations: the protection of the carboxylic acid as a
benzyl ester and the conversion of the hydroxyl group of serine to an iodide. To maintain the
stereochemical integrity at the a-carbon, mild reaction conditions are essential.
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Synthesis of Boc-D-Serine-OBzl
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Caption: General synthetic scheme for Boc-beta-iodo-D-Ala-OBzlI.

Detailed Experimental Protocol (Adapted from L-isomer
methyl ester synthesis)

Step 1: Synthesis of Boc-D-Serine Benzyl Ester

To a solution of Boc-D-serine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add
potassium bicarbonate (1.2 eq).

Add benzyl bromide (1.1 eq) dropwise at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with ethyl acetate.
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» Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

 Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Boc-B-iodo-D-Ala-OBzl

To a solution of triphenylphosphine (1.5 eq) and imidazole (1.5 eq) in anhydrous
dichloromethane (DCM) at 0 °C, add iodine (1.5 eq) portion-wise.

e Stir the mixture at 0 °C for 30 minutes.

e Add a solution of Boc-D-serine benzyl ester (1.0 eq) in anhydrous DCM dropwise to the
reaction mixture at 0 °C.

» Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

» Upon completion, filter the reaction mixture and wash the filtrate with saturated aqueous
sodium thiosulfate solution and brine.

e Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel to yield Boc-f3-iodo-D-Ala-
OBzl.

Spectroscopic Characterization (Predicted)

While experimental spectra for Boc-B-iodo-D-Ala-OBzl| are not readily available, the expected
1H and 3C NMR chemical shifts can be predicted based on the analysis of its non-iodinated
analog, Boc-D-alanine benzyl ester. The presence of the electron-withdrawing iodine atom is
expected to cause a downfield shift of the signals for the a-CH and [3-CH2 protons and carbons.

Predicted *H NMR Spectral Data (in CDCI3)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.35 m 5H Aromatic (CeH5s)
~5.20 S 2H Benzyl CH2
~5.10 d 1H NH
~4.50 m 1H a-CH
~3.60 m 2H B-CH:
~1.45 s 9H Boc (CHs)3

Predicted **C NMR Spectral Data (in CDCIz)

Chemical Shift (6, ppm)

Assignment

~170.0 Ester C=0
~155.0 Boc C=0
~135.0 Aromatic C (quaternary)
~128.6 Aromatic CH
~128.3 Aromatic CH
~128.0 Aromatic CH
~80.5 Boc C(CHs)s
~67.5 Benzyl CH2
~53.0 a-CH

~28.3 Boc (CHs)3
~10.0 B-CH:2

Application in Solid-Phase Peptide Synthesis

(SPPS)
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Boc-B-iodo-D-Ala-OBzl is primarily used in Boc-based solid-phase peptide synthesis (SPPS).
Its application allows for the introduction of a D-amino acid with a functionalizable side chain

into a peptide sequence.

General Boc-SPPS Workflow

The workflow involves the sequential coupling of Boc-protected amino acids to a growing
peptide chain on a solid support. The Boc group is removed with a mild acid, typically
trifluoroacetic acid (TFA), before the coupling of the next amino acid.
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Caption: Standard workflow for Boc-SPPS.

Post-synthesis Modification

The key utility of the B-iodo group is its ability to participate in cross-coupling reactions (e.g.,
Suzuki, Sonogashira, Heck) after the peptide has been assembled. This allows for the
introduction of a wide variety of substituents at the -position, enabling the synthesis of novel
peptide analogs with modified biological activities.
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Caption: Post-synthetic modification of peptides containing Boc-beta-iodo-D-Ala-OBzl.

Conclusion

Boc-B-iodo-D-Ala-OBzl is a valuable synthetic tool for peptide chemists, providing a gateway to
novel D-amino acid-containing peptides with enhanced stability and the potential for diverse
side-chain modifications. While specific experimental data for this compound remains limited in
the public domain, a robust understanding of its stereochemistry and reactivity can be inferred
from related compounds, enabling its effective use in the design and synthesis of next-
generation peptide therapeutics. Further research documenting the precise spectroscopic and
crystallographic properties of this compound would be a valuable contribution to the field.

 To cite this document: BenchChem. [Stereochemistry of Boc-beta-iodo-D-Ala-OBzl: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b164712#stereochemistry-of-boc-beta-iodo-d-ala-obzl]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b164712?utm_src=pdf-body-img
https://www.benchchem.com/product/b164712?utm_src=pdf-body
https://www.benchchem.com/product/b164712#stereochemistry-of-boc-beta-iodo-d-ala-obzl
https://www.benchchem.com/product/b164712#stereochemistry-of-boc-beta-iodo-d-ala-obzl
https://www.benchchem.com/product/b164712#stereochemistry-of-boc-beta-iodo-d-ala-obzl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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